Journal Name:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy
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Determination of Oseltamivir in Human Plasma by HPLC-MS/MS
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-04-15 , DOI: 10.1007/s11094-023-02858-5
A procedure for the determination of oseltamivir in human plasma by high-performance liquid chromatography( tandem mass spectrometry (HPLC-MS/MS) was proposed and validated. Arapid and easy-to-use method of liquid(liquid extraction with ethyl acetate using venlafaxine as an internal standard was used during sample preparation. The addition of benzoic acid to aqueous acetonitrile solutions of the analyte was shown to prevent its oxidative degradation. The detection limit and limit of quantitation were 0.08 and 0.30 ng/mL, respectively; the calibration range, 0.3-200 ng/mL (R2 = 0.9937); the total analysis time, 3.2 min. The within- and between-run accuracy ranged from 97 to 105%. The precision was <10%. The proposed procedure was characterized by selective determination of the analyte, the absence of significant matrix effects, the ability to dilute samples with high analyte concentrations, and satisfactory extraction recovery (≥89%). The analyte was stable when stored in plasma samples (4 h at room temperature, 31 d at (80°C, after three freeze(thaw cycles) and extracts under autosampler storage conditions (24 h at 15°C). The procedure was successfully used for oseltamivir quantitation in actual plasma samples from healthy volunteers obtained during a bioequivalence study of the new generic drug.
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A Potentially Alternative Route to Predict Crystal Morphologies of Indicaxanthin Crystals
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-04-28 , DOI: 10.1007/s11094-023-02863-8
Due to several failed attempts to crystallize indicaxanthin, a powerful antioxidant belonging to the vast family of betalains, its ab initio crystal structure prediction has been performed. The most probable crystal structures were then used for prediction of the crystal morphology. The obtained results could be considered as a good starting point for the complete understanding of indicaxanthin properties and behaviour.
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Association Between the Post-Mortem and Poisoning Concentration of Tramadol and Its Main Metabolite and Genotype of CYP2D6
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-06-19 , DOI: 10.1007/s11094-023-02886-1
This study was aimed to investigate the association between the metabolic ratio of Tramadol and CYP2D6 polymorphism. For this purpose, the concentrations of Tramadol and its major metabolites (as a phenotype of CYP2D6) were measured in post-mortem blood and cerebrospinal fluid (CSF) samples and Sanger sequencing of DNA was performed to identify any nucleotide variations in the exons 3 to 7 of the CYP26 gene. Finally, the correlation between sample concentrations and genotype of CYP2D6 was analyzed. In this work, 32 blood and cerebrospinal fluid (CSF) samples (29 males and 3 females) were collected from post-mortem and 12 blood samples from patients (9 males and 3 females). Sequence analyses showed CYP2D6*29, *4, and *2 in 9, 4 and 4 cases as heterozygote genotypes, respectively. Other participants had wild-type CYP2D6 tested alleles (1*). The average Tramadol concentrations (Mean ± SD) in post-mortem and patients’ plasma and CSF of cadavers were 4568.44 ± 12718.3, 11947.44 ± 7263.82, and 3805.61 ± 10633.86 (ng/mL), respectively. Also, the average concentrations of M1 in post-mortem and patients’ plasma and CSF were 1272.47 ± 2969.37, 2896.79 ± 2006.16, and 1830.68 ± 4537.89 (ng/mL), respectively. Overall, statistical analysis of the data did not show any statistically significant association between phenotype and genotype of CYP2D6. No meaningful correlation was revealed between CYP2D6 genotype and concentrations of tramadol. However, tramadol toxicity in intermediate and extensive metabolizers occurred more than in poor metabolizers, the CYP2D6 genotype can be considered among the poisoning causes of this drug.
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Discovery of Gemcitabine Derivatives as Potent Inhibitors Against Drug-Resistant Bacteria with Decreased Toxicity Profiles
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-06-17 , DOI: 10.1007/s11094-023-02897-y
The rapid emergence of antimicrobial resistance represents a major public health threaten, which necessitates the discovery of novel antibacterial agents. In this study, four gemcitabine derivatives were synthesized by introduction of aromatic substituents at the amine group. Then, the derivates were evaluated for in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 33591 and methicillin-sensitive S. aureus (MSSA) ATCC 25923. All derivatives exhibited moderate or good antibacterial activity, among which GEM-3 displayed the most potent antibacterial activity with low minimum inhibitory concentration (MIC) values of 0.5 μg/mL against both MRSA ATCC 33591 and MSSA ATCC 25923. Furthermore, all derivatives showed low cytotoxicity toward human normal cells and tumor cells. Moreover, all derivatives exhibited low hemolytic rates. Besides, the molecular docking study implied that these derivatives may work through targeting deoxyadenosine kinase. Taken together, with potent antibacterial activities and low toxicity profiles, gemcitabine derivatives may be promising lead compounds for antibacterial agents.
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Synthesis and Analgesic and Anti-Inflammatory Activity of 5-Aryl-4-(4-Halobenzoyl)-3-Hydroxy-1-Carboxymethyl-3-PyrroliN-2-Ones
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-05-10 , DOI: 10.1007/s11094-023-02868-3
5-Aryl-4-(4-halobenzoyl)-3-hydroxy-1-carboxymethyl-3-pyrrolin-2-ones were obtained by a three-component reaction of methyl esters of p-halobenzoylpyruvic acids with a mixture of aromatic aldehyde and glycine in glacial acetic acid in the presence of anhydrous sodium acetate. The analgesic activity of the obtained compounds was studied using the hot-plate method. Their anti-inflammatory activity was determined using the aseptic carrageenan inflammation model. It was shown that all compounds under study exhibit pronounced analgesic activity while compound III also had pronounced anti-exudative activity.
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Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-06-19 , DOI: 10.1007/s11094-023-02888-z
The ester of thioctic (α-lipoic) acid and 2-ethyl-6-methyl-3-hydroxypyridine was synthesized. The toxicity decreased while the antihypoxic activity simultaneously increased for an equimolar mixture of thioctic acid and 2-ethyl-6-methyl-3-hydroxypyridine after they were combined into 2-ethyl-6-methylpyridinol-3-yl thioctate (laboratory name thioxypine). The tolerance to asphyxia increased by 51%; to hypercapnic hypoxia, by 47% after intraperitoneal (i.p.) administration of thioxypine at a dose of 145 μmol/kg. Such a combination of effects corresponded to the formal criteria for classifying thioxypine as an antihypoxant. A fourfold reduction in the dosage of thioxypine (to 36.25 μmol/kg) reduced the resistance to histotoxic hypoxia by 32%. The synthesized ether did not affect the resistance to hemic hypoxia.
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Method of Quantitative Determination of the Total Flavonoid Content in Leaves of Giant Cephalaria
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-06-20 , DOI: 10.1007/s11094-023-02894-1
Cynaroside (luteolin 7-O-β-D-glucopyranoside) was isolated for the first time from leaves of Cephalaria gigantea (Ledeb.) Bobrov (giant cephalaria) cultivated in Samara region and was identified using UV, PMR, and 13C NMR spectroscopy and acidic and enzymatic hydrolysis. A technique for quantitative determination of total flavonoids in leaves of giant cephalaria using differential spectrophotometry at analytical wavelength 406 nm has been developed. The determined content of total flavonoids in leaves of giant cephalaria varied from 2.05 ± 0.05% to 4.82 ± 0.05% recalculated as cynaroside. The error of a single determination was ±0.42% with a confidence probability of 95%.
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Modification and Validation of a Laboratory Method for Determination of L-Asparaginase Activity in Patient Blood Serum
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-05-09 , DOI: 10.1007/s11094-023-02882-5
Data on optimization of a laboratory method for determining the level of L-asparaginase in blood serum are presented. It is shown that the method allows quantification of L-asparaginase activity in patient blood serum in the range of enzyme activity 19.531 – 1250 U/L using the same calibration curve for high (>78.125 U/L) and low values of enzyme activity (19.531 – 78.125 U/L), which leads to significant acceleration of the analysis procedure at almost the same measurement accuracy. Validation of the conformity of measurements between the modified and original method using a comparative analysis of calibration curves built under the conditions of the corresponding protocols showed that the quantitative determinations had comparable accuracy. The results can be successfully used for drug monitoring in oncological and oncohematological practice.
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Investigation into Anti-Alzheimer Activity of Newly Developed Phthalimide Derivatives in Experimental Animals
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-04-19 , DOI: 10.1007/s11094-023-02851-y
The present study was designed to investigate anti-Alzheimer’s activity and to quantify brain neurotransmitter of newly developed isoindoline-1,3-dione derivatives (IDDs). The anti-Alzheimer’s activity was evaluated using the elevated plus maze (EPM) and Morris water maze (MWZ) tests. Rats were divided into five groups, each containing six animals, which were treated with vehicle, scopolamine, donepezil and newly developed phthalimide derivatives (IDDs). Each model was studied for 5 days and the in-vivo anti-oxidant activity indices of brain including catalase, lipid peroxidase (LPO), glutathione (GSH) and acetylcholinesterase (AChE) levels were estimated spectrophotometrically. The levels of neurotransmitters serotonin and dopamine were estimated in rat brain homogenate using HPLC method. Treatment with high dose (30 mg/kg) of IDD showed significant anti-Alzheimer’s activity in EPM and MWM tests in a dose-dependent manner in comparison with standard drug donepezil (4 mg/kg). In estimating the biochemical parameters, the level of catalase in the test group increased significantly, whereas LPO and GSH levels in treated groups decreased as compared to the untreated disease control group. The HPLC method confirmed that the concentrations of biogenic amines like dopamine and serotonin were significantly increased in phthalilmide group as compared to the control group. Thus, the present study reveals that the newly developed IDDs exhibit anti-Alzheimer’s activity in various experimental animal models.
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Synthesis and Analgesic and Anti-Inflammatory Activity of 5-Aryl-4-(4-Halobenzoyl)-3-Hydroxy-1- Carboxymethyl-3-Pyrrolin-2-Ones
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-05-10 , DOI: 10.1007/s11094-023-02870-9
5-Aryl-4-(4-halobenzoyl)-3-hydroxy-1-carboxymethyl-3-pyrrolin-2-ones were obtained by a three-component reaction of methyl esters of p-halobenzoylpyruvic acids with a mixture of aromatic aldehyde and glycine in glacial acetic acid in the presence of anhydrous sodium acetate. The analgesic activity of the obtained compounds was studied using the hot-plate method. Their anti-inflammatory activity was determined using the aseptic carrageenan inflammation model. It was shown that all compounds under study exhibit pronounced analgesic activity while compound III also had pronounced anti-exudative activity.
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